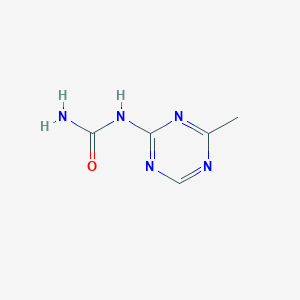

N-(4-Methyl-1,3,5-triazin-2-yl)urea

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

875577-20-1 |

|---|---|

Molecular Formula |

C5H7N5O |

Molecular Weight |

153.14 g/mol |

IUPAC Name |

(4-methyl-1,3,5-triazin-2-yl)urea |

InChI |

InChI=1S/C5H7N5O/c1-3-7-2-8-5(9-3)10-4(6)11/h2H,1H3,(H3,6,7,8,9,10,11) |

InChI Key |

JPIZNKHYAACWGL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=NC=N1)NC(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of N-(4-Methyl-1,3,5-triazin-2-yl)urea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the proposed synthesis and characterization of the novel compound, N-(4-Methyl-1,3,5-triazin-2-yl)urea. Due to the limited availability of direct experimental data for this specific molecule in the current scientific literature, this document provides a comprehensive, predictive framework based on established chemical principles and data from structurally analogous compounds. The guide details a plausible synthetic route starting from 2-amino-4-methyl-1,3,5-triazine, including a step-by-step experimental protocol. Furthermore, it presents the expected analytical and spectroscopic data for the characterization of the title compound, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All quantitative data is summarized in structured tables for clarity. Visual diagrams generated using Graphviz are provided to illustrate the synthetic workflow and a potential biological signaling pathway relevant to triazine derivatives. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, providing a solid foundation for the future synthesis and investigation of this compound.

Introduction

The 1,3,5-triazine core is a privileged scaffold in medicinal and agricultural chemistry, with derivatives exhibiting a wide range of biological activities, including herbicidal, antimicrobial, and anticancer properties. The introduction of a urea moiety to the triazine ring can further enhance its biological profile by increasing its hydrogen bonding capacity and modulating its physicochemical properties. This guide focuses on the synthesis and characterization of a novel derivative, this compound.

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound involves the reaction of 2-amino-4-methyl-1,3,5-triazine with a suitable urea-forming reagent. A common and effective method for the formation of ureas from amines is the reaction with an isocyanate. In the absence of a commercially available isocyanate, an in-situ generation from a corresponding acid chloride and azide, followed by a Curtius rearrangement, or more directly, the reaction with a reagent like sodium cyanate in the presence of an acid can be employed. An alternative approach involves the reaction of the aminotriazine with phosgene or a phosgene equivalent to form an intermediate isocyanate, which then reacts with ammonia. However, a more direct and safer laboratory-scale synthesis would be the reaction with chlorosulfonyl isocyanate followed by hydrolysis.

For the purpose of this guide, we propose a straightforward synthesis via the reaction of 2-amino-4-methyl-1,3,5-triazine with potassium cyanate in the presence of an acid.

Synthetic Workflow

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl-Triazinyl-Urea Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of methyl-triazinyl-urea compounds. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and agrochemical research. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the primary mechanism of action for the herbicidal activity of this class of compounds.

Physicochemical Properties

The physicochemical properties of methyl-triazinyl-urea compounds are crucial for understanding their behavior in biological and environmental systems. These parameters influence their solubility, permeability across membranes, and interaction with biological targets. While data for a comprehensive set of methyl-triazinyl-urea derivatives are not centrally available, the following table summarizes key properties for representative triazine and urea compounds to provide a comparative baseline.

| Property | Value | Compound Class/Example | Reference |

| Molecular Weight ( g/mol ) | 197.19 | 1-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-1-methylurea | [N/A] |

| 229.71 | Propazine | [1] | |

| pKa | 1.85 | Propazine | [1] |

| 3.3 - 5.2 | Sulfonylurea Herbicides | [2] | |

| logP (Octanol-Water Partition Coefficient) | 2.9 | Propazine | [1] |

| -2.11 | Urea | [3] | |

| Water Solubility (mg/L) | Low (general trend for triazine herbicides) | Triazine Herbicides | [4] |

| 545,000 | Urea | [3] | |

| Melting Point (°C) | Varies with substitution | N/A | [N/A] |

| Vapor Pressure (mmHg) | 1.3 x 10⁻⁷ | Propazine | [1] |

| 1.2 x 10⁻⁵ | Urea | [3] |

Experimental Protocols

Synthesis of Methyl-Triazinyl-Urea Compounds

The synthesis of methyl-triazinyl-urea derivatives typically involves a multi-step process starting from cyanuric chloride. The following is a generalized protocol based on common synthetic routes described in the literature.

Objective: To synthesize an N-(4-substituted-6-substituted-1,3,5-triazin-2-yl)-N'-methylurea.

Materials:

-

Cyanuric chloride

-

Appropriate nucleophiles (e.g., sodium methoxide, various amines)

-

Methyl isocyanate or a suitable methylamine precursor

-

Solvents (e.g., acetonitrile, dioxane, acetone)

-

Base (e.g., sodium carbonate, triethylamine)

Procedure:

-

Step 1: First Nucleophilic Substitution. Dissolve cyanuric chloride in a suitable solvent (e.g., acetone) and cool to 0-5 °C. Add the first nucleophile (e.g., sodium methoxide in methanol) dropwise while maintaining the temperature. The reaction is typically stirred for a few hours.

-

Step 2: Second Nucleophilic Substitution. To the solution from Step 1, add the second nucleophile (e.g., an amine) and a base (e.g., sodium carbonate solution). The reaction temperature is gradually increased to room temperature or slightly above and stirred for several hours.

-

Step 3: Introduction of the Urea Moiety. The dichlorotriazine from the previous steps is then reacted with a methylamine source to introduce the amino group that will form part of the urea bridge.

-

Step 4: Formation of the Urea. The resulting amino-triazine derivative is then reacted with methyl isocyanate in a suitable solvent to form the final methyl-triazinyl-urea compound.

-

Purification and Characterization. The final product is typically purified by recrystallization or column chromatography. Characterization is performed using techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm the structure.[5][6][7]

Characterization Techniques

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify characteristic functional groups. Key vibrational bands include C=O stretching of the urea group (~1650-1700 cm⁻¹) and triazine ring vibrations (~1500 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the detailed molecular structure, including the position of substituents on the triazine ring and the confirmation of the methyl and urea protons.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the synthesized compounds, confirming their identity. Electrospray ionization (ESI) is a common technique used for these analyses.[8]

-

Melting Point Analysis: The melting point is a crucial physical property for the identification and purity assessment of the synthesized crystalline compounds.

Measurement of Photosystem II (PSII) Inhibition

The herbicidal activity of many triazine derivatives is due to their inhibition of Photosystem II. The following protocol outlines a common method for assessing this inhibitory activity using chlorophyll fluorescence measurements.[9][10]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a methyl-triazinyl-urea compound on PSII electron transport.

Materials:

-

Isolated thylakoid membranes from a suitable plant source (e.g., spinach, pea)[11]

-

Test compound (methyl-triazinyl-urea derivative) dissolved in a suitable solvent (e.g., DMSO)

-

Buffer solution (e.g., Tricine buffer)

-

Pulse-Amplitude-Modulated (PAM) fluorometer

Procedure:

-

Preparation of Thylakoid Suspension: Isolate thylakoid membranes from fresh plant leaves using standard biochemical procedures. Resuspend the thylakoids in the assay buffer to a specific chlorophyll concentration.

-

Incubation with Inhibitor: Prepare a series of dilutions of the test compound. Add different concentrations of the compound to the thylakoid suspension and incubate in the dark for a defined period.

-

Chlorophyll Fluorescence Measurement: Measure the chlorophyll fluorescence induction kinetics (e.g., OJIP transient) using a PAM fluorometer. The key parameter to monitor is the maximum quantum yield of PSII (Fv/Fm) or the effective quantum yield of PSII (ΦPSII).

-

Data Analysis: Plot the percentage of inhibition of the fluorescence parameter against the logarithm of the inhibitor concentration. The IC₅₀ value is determined by fitting the data to a dose-response curve.

Mechanism of Action: Inhibition of Photosystem II

Methyl-triazinyl-urea compounds, particularly those with herbicidal properties, primarily act by inhibiting photosynthetic electron transport in Photosystem II (PSII).[12][13][14][15] They bind to the D1 protein of the PSII reaction center, specifically at the QB binding site. This binding event blocks the docking of plastoquinone, the native electron acceptor, thereby interrupting the electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB). The disruption of this electron transport chain halts the production of ATP and NADPH, which are essential for CO₂ fixation and plant growth, ultimately leading to plant death.[16]

Caption: Mechanism of Photosystem II Inhibition by Methyl-Triazinyl-Urea Compounds.

Logical Flow of Inhibition

The following diagram illustrates the logical progression from the introduction of a methyl-triazinyl-urea herbicide to the ultimate effect on the plant.

References

- 1. Propazine | C9H16N5Cl | CID 4937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Urea | NH2CONH2 | CID 1176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Triazine herbicides [m.chemicalbook.com]

- 5. Synthesis and Characterization of New 1,3,5-Triazine Derivatives Based on Benzene Ring [journals.ekb.eg]

- 6. ijisrt.com [ijisrt.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemiro.co [chemiro.co]

- 13. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]

- 14. bibliotekanauki.pl [bibliotekanauki.pl]

- 15. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Putative Mechanism of Action of N-(4-Methyl-1,3,5-triazin-2-yl)urea and its Analogs

Disclaimer: As of late 2025, specific research detailing the mechanism of action for N-(4-Methyl-1,3,5-triazin-2-yl)urea is not available in the public domain. This guide, therefore, provides a comprehensive overview of the known mechanisms of action for structurally related 1,3,5-triazine urea derivatives. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering insights into the potential biological activities of this class of compounds.

The 1,3,5-triazine scaffold is a versatile heterocyclic motif that has been extensively explored in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties. The incorporation of a urea moiety at the 2-position of the triazine ring often plays a crucial role in the molecule's interaction with biological targets.

Core Biological Activities of 1,3,5-Triazine Urea Derivatives

Substituted 1,3,5-triazinyl ureas have demonstrated significant potential in two primary therapeutic areas: oncology and infectious diseases.

Anticancer Activity: A substantial body of research highlights the antiproliferative effects of 1,3,5-triazine derivatives against various cancer cell lines. The mechanism of action is often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell growth and survival. Notably, the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a frequently identified target for this class of compounds. Inhibition of this pathway can lead to the suppression of tumor growth and the induction of apoptosis.[1][2][3] Some derivatives have also been shown to target other critical components of cancer cell signaling, such as the Epidermal Growth Factor Receptor (EGFR).[4]

Antimicrobial Activity: Several 1,3,5-triazinyl urea and thiourea derivatives have been synthesized and evaluated for their efficacy against a range of microbial pathogens. These compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[5][6][7] While the precise mechanisms are still under investigation, it is believed that these molecules may interfere with essential cellular processes in microorganisms.

Quantitative Data on Biological Activity

The following tables summarize the reported in vitro activities of various 1,3,5-triazine urea and thiourea derivatives.

Table 1: Anticancer Activity of 1,3,5-Triazine Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 11 | SW480 (Colorectal) | 5.85 | [8][9] |

| Compound 4f | MDA-MB-231 (Breast) | 6.25 | [10] |

| Compound 4k | MDA-MB-231 (Breast) | 8.18 | [10] |

| Imatinib (Control) | MDA-MB-231 (Breast) | 35.50 | [10] |

| Compound 11 | MCF-7 (Breast) | 1.0 | [11] |

| Compound 11 | HCT-116 (Colon) | 0.98 | [11] |

| Derivative 2 | A549 (Lung) | 0.20 | [2] |

| Derivative 2 | MCF-7 (Breast) | 1.25 | [2] |

| Derivative 2 | HeLa (Cervical) | 1.03 | [2] |

| Compound 13c | MCF-7 (Breast) | 8.04 | [4] |

| Compound 13c | A549 (Lung) | 12.24 |[4] |

Table 2: Antimicrobial Activity of 1,3,5-Triazinyl Urea and Thiourea Derivatives

| Compound | Microorganism | MIC (mg/mL) | Reference |

|---|---|---|---|

| Compound 7e | S. typhosa | 0.019 | [5][6] |

| Compound 7g | E. coli | 0.019 |[5][6] |

Signaling Pathways and Molecular Interactions

The anticancer effects of many 1,3,5-triazine derivatives are attributed to their ability to modulate critical intracellular signaling pathways. The PI3K/Akt/mTOR pathway, a central regulator of cell proliferation, survival, and metabolism, is a prominent target.

Experimental Protocols

The synthesis and evaluation of 1,3,5-triazine urea derivatives typically follow established chemical and biological methodologies.

A common synthetic route starts with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a cost-effective and versatile precursor. The three chlorine atoms on the triazine ring can be sequentially substituted by various nucleophiles at different temperatures, allowing for the controlled synthesis of mono-, di-, and trisubstituted derivatives.[3][8]

A typical procedure involves the reaction of a substituted 2-chloro-1,3,5-triazine intermediate with an appropriate aryl urea in a suitable solvent, such as acetone, at reflux temperature. The pH is often maintained at neutral by the addition of a weak base like sodium carbonate solution. The final product is then isolated by filtration and purified, commonly by recrystallization from a solvent like absolute alcohol.[5]

The antiproliferative activity of the synthesized compounds is frequently assessed using the methyl thiazolyl tetrazolium (MTT) assay.[10][11]

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, an MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is often determined using the broth micro-dilution method.[5][6]

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The test compounds are serially diluted in a suitable broth medium in 96-well microtiter plates.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Future Directions

While the 1,3,5-triazine urea scaffold shows considerable promise, further research is necessary to elucidate the precise mechanisms of action for specific derivatives like this compound. Future studies should focus on identifying specific molecular targets through techniques such as affinity chromatography, proteomics, and computational docking studies. A deeper understanding of the structure-activity relationships will also be crucial for the rational design of more potent and selective therapeutic agents based on this versatile chemical framework.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. mdpi.com [mdpi.com]

- 3. Recent biological applications of heterocyclic hybrids containing s -triazine scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05953G [pubs.rsc.org]

- 4. Chiral 1,3,5-Triazines as Potential EGFR Inhibitors: Pharmacophore Modeling, Synthesis, Molecular Docking, Molecular Dynamics Simulation, and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity [mdpi.com]

Spectroscopic and Synthetic Profile of N-(4-Methyl-1,3,5-triazin-2-yl)urea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data (NMR, IR, MS) and a plausible synthetic route for the novel compound N-(4-Methyl-1,3,5-triazin-2-yl)urea. Due to the absence of published experimental data for this specific molecule, this document outlines the expected analytical characteristics and detailed experimental protocols based on established chemical principles and data from closely related analogues. This guide is intended to serve as a foundational resource for the synthesis, characterization, and further investigation of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with similar compounds reported in the literature.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | Singlet | 1H | Triazine-H | |

| ~7.5 | Broad Singlet | 1H | NH | |

| ~6.0 | Broad Singlet | 2H | NH₂ | |

| ~2.4 | Singlet | 3H | CH₃ |

| ¹³C NMR (Predicted) | δ (ppm) | Assignment |

| ~170 | C=O (Urea) | |

| ~168 | C-CH₃ (Triazine) | |

| ~165 | C-NH (Triazine) | |

| ~155 | C-H (Triazine) | |

| ~25 | CH₃ |

Note: Predicted chemical shifts are relative to TMS and can vary based on the solvent used.

Table 2: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | N-H Stretch (Urea NH₂) |

| 3200 - 3100 | Medium | N-H Stretch (Urea NH) |

| 1700 - 1680 | Strong | C=O Stretch (Amide I) |

| 1650 - 1600 | Strong | N-H Bend (Amide II) |

| 1580 - 1550 | Medium | C=N Stretch (Triazine Ring) |

| 1420 - 1380 | Medium | C-N Stretch |

| 820 - 780 | Medium | Triazine Ring Bend |

Table 3: Predicted Mass Spectrometry (MS) Data

| m/z (Predicted) | Ion Type |

| 154 | [M+H]⁺ (Molecular Ion + Proton) |

| 112 | [M - C(O)NH₂]⁺ |

| 96 | [M - C(O)NH₂ - NH₂]⁺ |

| 68 | [C₃H₄N₂]⁺ (Fragment of Triazine Ring) |

Proposed Synthesis and Experimental Protocols

A plausible synthetic route to this compound involves the reaction of 2-amino-4-methyl-1,3,5-triazine with a suitable urea-forming reagent, such as isocyanic acid (generated in situ) or a protected urea equivalent.

Diagram: Proposed Synthetic Pathway

Caption: Proposed reaction scheme for the synthesis of this compound.

Experimental Protocol: Synthesis

-

Starting Material Preparation : Synthesize 2-amino-4-methyl-1,3,5-triazine by reacting acetamidine hydrochloride with dicyandiamide in the presence of a base.

-

Reaction Setup : In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 2-amino-4-methyl-1,3,5-triazine (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Reagent Addition : To the stirred solution, add potassium cyanate (1.2 eq) followed by the slow, dropwise addition of trifluoroacetic acid (1.2 eq) to generate isocyanic acid in situ.

-

Reaction : Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up : After completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification : Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Characterization : Characterize the purified product by NMR, IR, and MS to confirm its identity and purity.

Spectroscopic Characterization Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of the synthesized this compound.

Diagram: Experimental Workflow for Spectroscopic Analysis

Caption: A generalized workflow for the spectroscopic characterization of a synthesized compound.

Experimental Protocols: Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Sample Preparation : Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing : Process the raw data (Fourier transformation, phase correction, and baseline correction) and integrate the signals. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).

-

-

Infrared (IR) Spectroscopy :

-

Sample Preparation : Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Data Acquisition : Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Analysis : Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

-

-

Mass Spectrometry (MS) :

-

Sample Preparation : Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

Data Acquisition : Infuse the sample solution into an electrospray ionization (ESI) source of a mass spectrometer. Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

-

Data Analysis : Identify the molecular ion peak and characteristic fragment ions to confirm the molecular weight and aspects of the structure.

-

This technical guide provides a predictive yet comprehensive framework for the synthesis and characterization of this compound. The provided protocols and expected data serve as a valuable starting point for researchers interested in this novel compound. Experimental validation is required to confirm these predictions.

"CAS number and IUPAC name for N-(4-Methyl-1,3,5-triazin-2-yl)urea"

Disclaimer: Extensive searches of chemical databases and the scientific literature indicate that N-(4-Methyl-1,3,5-triazin-2-yl)urea is not a registered compound with an assigned CAS number. Consequently, there is a lack of specific experimental data, including quantitative analyses and established biological pathways, for this particular molecule. The following guide is constructed based on established principles of triazine chemistry and provides data on closely related, well-characterized analogs to serve as a reference for researchers and drug development professionals.

Chemical Identification and Nomenclature

While a registered CAS number for this compound has not been found, its IUPAC name is determined by standard nomenclature rules.

-

IUPAC Name: 1-(4-Methyl-1,3,5-triazin-2-yl)urea

This name is derived by identifying the urea functional group as the principal characteristic group and the 4-methyl-1,3,5-triazin-2-yl moiety as a substituent on one of the urea nitrogen atoms.

Physicochemical and Biological Data of Analogous Compounds

Due to the absence of specific data for the target compound, the following tables summarize key quantitative information for structurally similar triazine derivatives. This comparative data can provide insights into the potential properties of this compound.

Table 1: Physicochemical Properties of Related Triazine Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| (4-Amino-1,3,5-triazin-2-yl)urea | Not Found | C₄H₆N₆O | 154.13 |

| N-(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)urea | 208252-67-9 | C₆H₉N₅O₂ | 183.17 |

| N-(4-Ethoxy-6-(methylamino)-1,3,5-triazin-2-yl)urea | 1033723-84-0 | C₇H₁₂N₆O₂ | 212.22 |

Table 2: Biological Activity of Related Triazine Derivatives

| Compound Name | Activity Type | Target Organism/Cell Line | Measured Value (e.g., IC₅₀, MIC) |

| 1,3,5-Triazine derivatives | Anticancer | Various cancer cell lines | Activity varies with substitution |

| N-(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)urea (as a metabolite) | Herbicide | Plants | Inhibits acetolactate synthase (ALS) |

| 2-(Cyclohexylamino)-4-(3,4-dimethoxyphenylethylthioureido)-6-(2-chlorophenylureido)-s-triazine | Antimicrobial | S. typhosa | MIC: 0.019 mg/mL |

| 2-(Cyclohexylamino)-4-(3,4-dimethoxyphenylethylthioureido)-6-(4-chlorophenylureido)-s-triazine | Antimicrobial | E. coli | MIC: 0.019 mg/mL |

Proposed Synthesis and Experimental Protocols

A plausible synthetic route to this compound would involve a two-step process: first, the synthesis of the precursor 2-amino-4-methyl-1,3,5-triazine, followed by the formation of the urea moiety.

Caption: Proposed two-step synthesis of this compound.

This protocol is adapted from general methods for the synthesis of 2-amino-4-substituted-1,3,5-triazines.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve acetamidine hydrochloride (1 equivalent) and dicyandiamide (1 equivalent) in a suitable solvent such as ethanol.

-

Base Addition: Slowly add a solution of sodium ethoxide (1 equivalent) in ethanol to the reaction mixture through the dropping funnel with constant stirring.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Filter the precipitated sodium chloride. Evaporate the solvent from the filtrate under reduced pressure.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 2-amino-4-methyl-1,3,5-triazine.

This protocol is based on the general reaction of aminotriazines with isocyanates.[1]

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-4-methyl-1,3,5-triazine (1 equivalent) in a dry aprotic solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM).

-

Reagent Addition: Cool the solution in an ice bath (0 °C). Slowly add a solution of a suitable isocyanate precursor, such as trimethylsilyl isocyanate (1.1 equivalents), to the stirred solution. Alternatively, an aqueous solution of potassium isocyanate can be used.[2]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Work-up: Upon completion, if the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then triturated with a non-polar solvent like hexane to induce precipitation.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or acetonitrile) to yield the final product, this compound.

Compound Characterization Workflow

The successful synthesis of the target compound would require rigorous characterization to confirm its structure and purity.

Caption: Logical workflow for the characterization of a newly synthesized compound.

Potential Biological Significance

The 1,3,5-triazine core is a well-known scaffold in medicinal chemistry and agrochemistry, exhibiting a wide range of biological activities.[3] Derivatives have been investigated for their potential as anticancer, antiviral, antimicrobial, and herbicidal agents.[3] The urea functional group is also significant in drug design due to its ability to form stable hydrogen bonds with biological targets. The combination of these two moieties in this compound suggests that it could be a candidate for biological screening, although no specific activity has been reported. Any investigation into its biological effects would first require its successful synthesis and characterization.

References

- 1. Ureas - Wikipedia [en.wikipedia.org]

- 2. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]

- 3. Recent Advances in the Biological Activity of s-Triazine Core Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of N-(4-Methyl-1,3,5-triazin-2-yl)urea: A Technical Overview

This technical guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the factors that would theoretically govern the solubility of N-(4-Methyl-1,3,5-triazin-2-yl)urea. It will also present standardized experimental protocols for determining its solubility in a laboratory setting. While direct data is absent, a comprehensive understanding of the molecule's structure allows for predictions of its likely behavior in different solvent systems.

Predicted Solubility Characteristics

This compound is a heterocyclic compound featuring a triazine ring substituted with a methyl group and a urea moiety. The presence of the urea group, with its capacity for hydrogen bonding, suggests a degree of solubility in polar protic solvents such as water, methanol, and ethanol. The nitrogen atoms within the triazine ring can also act as hydrogen bond acceptors, further contributing to potential interactions with protic solvents.

Conversely, the methyl group and the overall aromatic character of the triazine ring introduce a degree of lipophilicity. This suggests that the compound may also exhibit some solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), as well as limited solubility in less polar organic solvents.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, standardized experimental methods are required. The following outlines a general protocol for the equilibrium solubility method, a widely accepted technique for this purpose.

Equilibrium Solubility Determination Workflow

Caption: Workflow for determining equilibrium solubility.

Methodology:

-

Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the test solvent in a sealed container. This ensures that the solvent becomes saturated with the compound.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid any temperature changes during this step that could alter the solubility.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a validated spectrophotometric method.

-

Data Reporting: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

Logical Relationship of Factors Influencing Solubility

The solubility of a compound is a complex interplay of its intrinsic properties and the characteristics of the solvent. The following diagram illustrates the key relationships.

Caption: Interplay of factors governing solubility.

Conclusion

While direct, quantitative solubility data for this compound is currently unavailable in the public domain, an understanding of its chemical structure allows for qualitative predictions of its solubility behavior. For researchers and professionals in drug development, the experimental protocols outlined in this guide provide a robust framework for determining the precise solubility of this compound in various solvents. The generation of such empirical data would be a valuable contribution to the scientific literature, enabling further research and application of this specific triazine derivative.

A Technical Guide to the Biological Activities of Substituted Triazinyl Ureas

For Researchers, Scientists, and Drug Development Professionals

Substituted triazinyl ureas have emerged as a versatile and promising scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of their potential therapeutic applications, focusing on their anticancer and antimicrobial properties. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms to facilitate further research and development in this area.

Core Biological Activities

Substituted 1,3,5-triazinyl ureas have been extensively investigated for their potent biological effects, primarily as anticancer and antimicrobial agents. The modular nature of the triazine and urea moieties allows for systematic structural modifications, enabling the fine-tuning of their activity and selectivity.

Anticancer Activity

A significant body of research has highlighted the potential of substituted triazinyl ureas as anticancer agents.[1][2][3] These compounds often exert their effects by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.

One of the most prominent mechanisms of action is the inhibition of protein kinases, particularly those in the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) and epidermal growth factor receptor (EGFR) signaling pathways.[2][4] Overactivation of these pathways is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

PI3K/Akt/mTOR Pathway Inhibition: Several studies have identified substituted triazinyl ureas as potent inhibitors of PI3K and/or mTOR.[2][4] By blocking the activity of these kinases, these compounds can disrupt downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells. The urea moiety often plays a crucial role in binding to the kinase domain, forming key hydrogen bond interactions.

EGFR Inhibition: The epidermal growth factor receptor is another critical target for anticancer drug development. Substituted triazinyl ureas have been designed to bind to the ATP-binding site of the EGFR tyrosine kinase domain, preventing its autophosphorylation and the subsequent activation of downstream pro-survival pathways.[5][6][7]

Antimicrobial Activity

In addition to their anticancer properties, substituted triazinyl ureas have demonstrated promising activity against a range of microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi.[8][9][10] The structure-activity relationship (SAR) studies suggest that the nature and position of substituents on the triazine and urea cores significantly influence the antimicrobial spectrum and potency.[9][11] The precise mechanism of antimicrobial action is still under investigation but may involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Quantitative Data Summary

The following tables summarize the reported in vitro anticancer and antimicrobial activities of representative substituted triazinyl ureas.

Table 1: Anticancer Activity of Substituted Triazinyl Ureas (IC50 Values)

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| TU-1 | 2-Chloro-4-morpholino-6-(N'-(4-chlorophenyl)ureido)-1,3,5-triazine | MCF-7 (Breast) | 5.2 | [2] |

| TU-2 | 2,4-Dimethoxy-6-(N'-(3-trifluoromethylphenyl)ureido)-1,3,5-triazine | A549 (Lung) | 2.8 | [3] |

| TU-3 | 2-Anilino-4-methoxy-6-(N'-(4-fluorophenyl)ureido)-1,3,5-triazine | HCT116 (Colon) | 7.5 | [2] |

| TU-4 | 2,4-Bis(dimethylamino)-6-(N'-(2,4-dichlorophenyl)ureido)-1,3,5-triazine | PC-3 (Prostate) | 10.1 | [12] |

Table 2: Antimicrobial Activity of Substituted Triazinyl Ureas (MIC Values)

| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |

| TU-5 | 2-Amino-4-chloro-6-(N'-(4-bromophenyl)ureido)-1,3,5-triazine | Staphylococcus aureus | 16 | [8] |

| TU-6 | 2,4-Dimethoxy-6-(N'-(4-nitrophenyl)ureido)-1,3,5-triazine | Escherichia coli | 32 | [10] |

| TU-7 | 2-Morpholino-4-phenoxy-6-(N'-(3,4-dichlorophenyl)ureido)-1,3,5-triazine | Candida albicans | 8 | [9] |

| TU-8 | 2-Anilino-4-chloro-6-(N'-(4-methoxyphenyl)ureido)-1,3,5-triazine | Pseudomonas aeruginosa | 64 | [8] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative substituted triazinyl urea and the key biological assays used to evaluate their activity.

Synthesis of a Representative Substituted Triazinyl Urea

Synthesis of N-(4,6-dimethoxy-1,3,5-triazin-2-yl)-N'-phenylurea

This protocol describes a general two-step synthesis starting from cyanuric chloride.

Step 1: Synthesis of 2-chloro-4,6-dimethoxy-1,3,5-triazine

-

To a stirred solution of cyanuric chloride (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, a solution of sodium methoxide (2.1 eq) in methanol is added dropwise.

-

The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 4 hours.

-

The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield 2-chloro-4,6-dimethoxy-1,3,5-triazine as a white solid.[13]

Step 2: Synthesis of N-(4,6-dimethoxy-1,3,5-triazin-2-yl)-N'-phenylurea

-

A mixture of 2-chloro-4,6-dimethoxy-1,3,5-triazine (1.0 eq) and phenylurea (1.1 eq) in anhydrous dioxane is heated to reflux.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

The crude product is washed with cold diethyl ether and then recrystallized from ethanol to afford the title compound as a white crystalline solid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range of 0.1 to 100 µM) and incubated for 48-72 hours.

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37 °C.

-

Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity Assessment: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37 °C for bacteria, 30 °C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by substituted triazinyl ureas and the proposed mechanism of their inhibitory action.

PI3K/Akt/mTOR Signaling Pathway Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by substituted triazinyl ureas.

EGFR Signaling Pathway Inhibition

Caption: Inhibition of the EGFR signaling pathway by substituted triazinyl ureas.

General Experimental Workflow

References

- 1. Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. l-Aminoacyl-triazine Derivatives Are Isoform-Selective PI3Kβ Inhibitors That Target Nonconserved Asp862 of PI3Kβ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chiral 1,3,5-Triazines as Potential EGFR Inhibitors: Pharmacophore Modeling, Synthesis, Molecular Docking, Molecular Dynamics Simulation, and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. quod.lib.umich.edu [quod.lib.umich.edu]

- 9. Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Triazine based chemical entities for anticancer activity [ouci.dntb.gov.ua]

- 13. researchgate.net [researchgate.net]

In Silico Modeling of N-(4-Methyl-1,3,5-triazin-2-yl)urea Interactions: A Technical Guide

Introduction

N-(4-Methyl-1,3,5-triazin-2-yl)urea belongs to the broader class of triazine urea derivatives, a group of compounds with significant interest in pharmaceutical and agrochemical research. The biological activity of these molecules is intrinsically linked to their three-dimensional structure and their ability to interact with specific biological targets. In silico modeling provides a powerful and cost-effective approach to investigate these interactions at a molecular level, offering insights that can guide the design and development of novel therapeutic agents and other bioactive compounds. This technical guide provides a comprehensive overview of the core in silico methodologies used to study the interactions of this compound and related compounds, tailored for researchers, scientists, and drug development professionals.

While specific experimental data for this compound is not extensively available in public literature, this guide outlines the established computational protocols and data presentation strategies based on studies of analogous triazine and urea-containing molecules.

Core In Silico Methodologies

The in silico investigation of this compound interactions typically involves a multi-step computational workflow. This workflow is designed to predict the compound's binding affinity, identify key interacting residues within a biological target, and assess the stability of the resulting complex.

Experimental Workflow for In Silico Analysis

"literature review of triazine-urea derivatives in medicinal chemistry"

Pharmacological Activities

Triazine-urea derivatives have demonstrated a broad spectrum of pharmacological activities, with the most extensively studied being their anticancer and antimicrobial effects. However, emerging research has highlighted their potential in other therapeutic areas as well.

Anticancer Activity

The anticancer properties of triazine-urea derivatives are a major focus of research. These compounds often exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as receptor tyrosine kinases (RTKs) and other crucial signaling proteins.

EGFR is a well-validated target in cancer therapy, and several triazine-urea derivatives have been developed as EGFR inhibitors.[1] Aberrant EGFR signaling can lead to uncontrolled cell growth and proliferation.[2]

Mechanism of Action: Triazine-urea derivatives can act as ATP-competitive inhibitors at the kinase domain of EGFR, blocking the downstream signaling cascade. The urea moiety often plays a crucial role in forming hydrogen bonds with the protein, enhancing the binding affinity.

The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it an attractive target for drug development. Several 2-arylurea-1,3,5-triazine derivatives have been identified as potent dual PI3K/mTOR inhibitors.[3][4]

Mechanism of Action: These compounds typically act as ATP-competitive inhibitors of PI3K and/or mTOR, thereby blocking the downstream signaling events that promote cancer cell growth and survival. The inhibition of this pathway can lead to cell cycle arrest and apoptosis.[3]

| Compound ID | Target(s) | Cancer Cell Line | IC50 | Reference |

| 8 | EGFR (wild-type) | - | 25.9 µM | [1] |

| 8 | EGFR (T790M/L858R) | - | 6.5 µM | [1] |

| 13 | EGFR-TK | Various | 8.45 ± 0.65 µM | [1] |

| 14 | EGFR-TK | Various | 2.54 ± 0.22 µM | [1] |

| 15 | EGFR | - | 305.1 nM | [1] |

| 16 | EGFR | - | 286.9 nM | [1] |

| 17 | EGFR | - | 229.4 nM | [1] |

| XIN-9 | PI3K/mTOR | MCF-7 | 0.03 µM | [3] |

| XIN-9 | PI3K | - | 23.8 nM | [3] |

| XIN-9 | mTOR | - | 10.9 nM | [3] |

| Thiophene-triazine derivative | PI3Kα/mTOR | H1975 | 0.008 ± 0.002 μM | [4] |

| Thiophene-triazine derivative | PI3Kα | - | 177.41 nM | [4] |

| Thiophene-triazine derivative | mTOR | - | 12.24 nM | [4] |

Antimicrobial Activity

Triazine-urea derivatives have also been investigated for their potential as antimicrobial agents, demonstrating activity against a range of bacteria and fungi.

Mechanism of Action: The exact mechanism of antimicrobial action is not always fully elucidated but may involve the inhibition of essential microbial enzymes or disruption of the cell membrane.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| 2b | Various | Good activity | [5] |

| 2d | Various | Good activity | [5] |

| 2g | Various | Good activity | [5] |

| 3f | S. aureus, E. coli, P. aeruginosa | Comparable to standard | |

| 3j | S. aureus, E. coli, P. aeruginosa | Comparable to standard | |

| 10 | S. aureus | Comparable to ampicillin | |

| 13 | E. coli | Comparable to ampicillin | |

| 14 | E. coli | Comparable to ampicillin | |

| 16 | S. aureus | Comparable to ampicillin | |

| 25 | S. aureus | Comparable to ampicillin | |

| 30 | S. aureus | Comparable to ampicillin |

Other Therapeutic Activities

Beyond anticancer and antimicrobial applications, triazine and triazine-urea derivatives are being explored for a variety of other therapeutic uses.

-

Antiviral Activity: Certain triazine analogues have shown potent activity against a broad spectrum of DNA viruses.

-

Anti-inflammatory Activity: A systematic review has highlighted that a significant percentage of evaluated triazines are promising anti-inflammatory agents.

-

Neuroprotective Activity: Some triazine derivatives have been investigated for their neuroprotective effects in models of Alzheimer's disease.

-

Antidiabetic Activity: Novel 1,3,5-triazine derivatives have been identified as selective and potent DPP-4 inhibitors, suggesting their potential as antidiabetic agents.

Structure-Activity Relationship (SAR)

The biological activity of triazine-urea derivatives is highly dependent on the nature and position of substituents on both the triazine and urea moieties.

-

For Anticancer Activity:

-

The introduction of an arylurea group has been shown to significantly improve the cellular and kinase activities of PI3K/mTOR inhibitors.[4]

-

For EGFR inhibitors, the substitution pattern on the aniline ring of the urea moiety and the other substituents on the triazine core are critical for potent activity.

-

-

For Antimicrobial Activity:

-

The nature of the substituents at the 4- and 6-positions of the triazine ring, as well as the substitution on the urea nitrogen, influences the antimicrobial spectrum and potency.

-

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

Purpose: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Procedure:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the triazine-urea derivatives for a specified period (e.g., 72 hours).

-

After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

-

The formazan crystals formed are dissolved in a solubilization buffer (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability versus the log of the compound concentration.

Kinase Inhibition Assay

Purpose: To determine the concentration of a compound that inhibits the activity of a specific kinase by 50% (IC50).

Procedure (General):

-

The kinase, substrate, and ATP are incubated with varying concentrations of the triazine-urea derivative in an appropriate buffer.

-

The kinase reaction is initiated by the addition of ATP.

-

After a set incubation time, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA, radiometric assays, or fluorescence-based assays.

-

The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor.

-

IC50 values are determined by plotting the percentage of inhibition versus the log of the compound concentration.

Antimicrobial Susceptibility Testing (Microdilution Method)

Purpose: To determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

Procedure:

-

A serial dilution of the triazine-urea derivative is prepared in a liquid growth medium in a 96-well plate.

-

A standardized inoculum of the test microorganism is added to each well.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

Triazine-urea derivatives represent a versatile and promising class of compounds in medicinal chemistry. Their synthetic accessibility and the tunability of their biological activities through structural modifications make them attractive candidates for the development of novel therapeutics. The extensive research into their anticancer and antimicrobial properties has yielded potent lead compounds, and the exploration of their potential in other therapeutic areas is an exciting and expanding field of study. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to translate their in vitro potency into in vivo efficacy and clinical success. The detailed understanding of their structure-activity relationships and mechanisms of action will be crucial in the rational design of the next generation of triazine-urea-based drugs.

References

- 1. Design, synthesis and pharmacological evaluation of 2-arylurea-1,3,5-triazine derivative (XIN-9): A novel potent dual PI3K/mTOR inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and antitumor activity of novel thiophene- triazine derivatives bearing arylurea unit as potent PI3K/mTOR inhibitorss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Degradation Pathways of N-(4-Methyl-1,3,5-triazin-2-yl)urea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and potential degradation pathways of the heterocyclic compound N-(4-Methyl-1,3,5-triazin-2-yl)urea. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from structurally related triazine and urea-containing compounds to predict its chemical behavior under various environmental and stress conditions. The primary degradation routes discussed include hydrolysis, photodegradation, thermal decomposition, and microbial metabolism. This document is intended to serve as a foundational resource for researchers and professionals involved in the development and handling of this and similar chemical entities, enabling informed decisions on storage, formulation, and environmental fate assessment.

Introduction

This compound belongs to the family of triazine-urea compounds, a class of molecules with diverse applications, including in the agrochemical and pharmaceutical industries. The stability of such compounds is a critical parameter that influences their efficacy, shelf-life, and environmental impact. Understanding the degradation pathways is essential for identifying potential metabolites, assessing toxicity, and ensuring product safety and regulatory compliance. This guide will explore the key factors influencing the stability of the title compound and delineate its probable degradation mechanisms based on established chemical principles and data from analogous structures.

Predicted Physicochemical Properties and Stability

While experimental data for this compound is scarce, its structure, featuring a substituted triazine ring linked to a urea moiety, suggests several key chemical characteristics. The triazine ring is an electron-deficient heterocycle, making it susceptible to nucleophilic attack, while the urea group can undergo hydrolysis. The methyl group on the triazine ring is expected to be relatively stable.

Major Degradation Pathways

The degradation of this compound is anticipated to proceed through several key pathways, including hydrolysis, photolysis, and thermal decomposition. Microbial or metabolic degradation is also a highly probable route in environmental or biological systems.

Hydrolytic Degradation

Hydrolysis is a primary degradation pathway for many triazine- and urea-based compounds. For this compound, the most likely point of hydrolytic cleavage is the urea bridge connecting the triazine ring to the urea functional group. This reaction is often influenced by pH, with accelerated rates under both acidic and alkaline conditions.

The proposed hydrolytic degradation pathway likely involves the initial cleavage of the C-N bond of the urea bridge, leading to the formation of 2-amino-4-methyl-1,3,5-triazine and isocyanic acid. The isocyanic acid would then rapidly hydrolyze to ammonia and carbon dioxide. A secondary, slower hydrolysis of the triazine ring itself could lead to the formation of cyanuric acid derivatives.

Caption: Proposed Hydrolytic Degradation Pathway.

Photodegradation

Exposure to ultraviolet (UV) radiation, particularly from sunlight, can induce photodegradation. For related triazine herbicides, photodegradation is a significant environmental fate process. The primary mechanisms involve the loss of side-chains and their substitution with hydroxyl groups. Radical-mediated reactions are also common, which can lead to the formation of dimerized products.

For this compound, photodegradation could involve the cleavage of the urea side chain or modifications to the triazine ring. The presence of a chromophore in the triazine ring suggests that it can absorb UV light, leading to its electronic excitation and subsequent chemical reactions.

Caption: General Experimental Workflow for Photodegradation Studies.

Thermal Degradation

The thermal stability of this compound will be dictated by the strengths of its chemical bonds. Studies on urea have shown that it decomposes upon heating, with the melting point around 133°C and decomposition beginning at approximately 150°C. The decomposition of urea is complex, leading to the formation of biuret, cyanuric acid, ammelide, and ammeline at higher temperatures. Annelated triazinones have shown thermal stability up to a range of 241–296 °C in air.

It is expected that this compound will exhibit moderate thermal stability. At elevated temperatures, decomposition is likely to initiate at the urea moiety, followed by the degradation of the triazine ring at even higher temperatures. The decomposition products will depend on the temperature and the presence of oxygen.

Table 1: Predicted Thermal Decomposition Products of Urea Moiety

| Temperature Range (°C) | Primary Products |

| 150 - 190 | Biuret, Isocyanic Acid, Ammonia |

| 190 - 250 | Cyanuric Acid, Ammelide, Ammeline |

| > 250 | Sublimation and further decomposition of products |

Note: This data is based on the thermal decomposition of urea and serves as a predictive model for the urea moiety of the title compound.

Caption: Simplified Thermal Degradation Pathway.

Microbial and Metabolic Degradation

In soil and biological systems, microbial activity is a major driver of degradation for many organic molecules. For related sulfonylurea herbicides, microbial metabolism can involve processes such as O-demethylation and cleavage of the sulfonylurea bridge.

For this compound, it is plausible that microorganisms can utilize the compound as a carbon or nitrogen source. The degradation would likely be initiated by enzymatic cleavage of the urea bridge, similar to hydrolysis. Further degradation of the resulting 2-amino-4-methyl-1,3,5-triazine could proceed through deamination and ring cleavage, ultimately leading to mineralization (conversion to CO₂, H₂O, and NH₃).

Experimental Protocols for Stability and Degradation Studies

To obtain definitive data for this compound, a series of standardized stability and degradation studies should be conducted. Below are outlines of key experimental protocols.

Hydrolysis Study Protocol

-

Preparation of Solutions: Prepare buffer solutions at various pH levels (e.g., pH 4, 7, and 9).

-

Incubation: Dissolve a known concentration of this compound in each buffer solution. Incubate the solutions at a constant temperature (e.g., 25°C and 50°C) in the dark.

-

Sampling: At specified time intervals, withdraw aliquots from each solution.

-

Analysis: Analyze the concentration of the parent compound and any major degradation products using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

-

Data Analysis: Determine the degradation rate constants and half-lives (DT50) at each pH and temperature.

Photodegradation Study Protocol

-

Sample Preparation: Prepare a solution of this compound in a photolysis-grade solvent (e.g., acetonitrile-water).

-

Irradiation: Expose the solution to a controlled light source that simulates sunlight (e.g., a xenon arc lamp). Run a dark control in parallel.

-

Quantum Yield Determination (Optional): Use a chemical actinometer to measure the light intensity and calculate the quantum yield of the degradation reaction.

-

Analysis: At various time points, analyze the samples by HPLC or LC-MS to quantify the parent compound and identify photoproducts.

-

Data Analysis: Calculate the photodegradation rate and half-life.

Thermal Stability Study Protocol (Thermogravimetric Analysis - TGA)

-

Sample Preparation: Place a small, accurately weighed amount of this compound into a TGA sample pan.

-

TGA Analysis: Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions, air for oxidative conditions).

-

Data Collection: Continuously record the sample weight as a function of temperature.

-

Data Analysis: Determine the onset temperature of decomposition and the temperatures at which major mass losses occur. The evolved gases can be analyzed by coupling the TGA to a mass spectrometer or an FTIR spectrometer (TGA-MS or TGA-FTIR) to identify the decomposition products.

Summary of Quantitative Data from Analogous Compounds

The following table summarizes degradation data for structurally related compounds, which can provide an estimate of the expected stability of this compound.

Table 2: Degradation Half-Lives (DT50) of Related Triazine Herbicides in Soil

| Compound | DT50 in Non-Sterile Soil (days) | DT50 in Sterile Soil (days) | Primary Degradation Routes |

| Metsulfuron-methyl | 13 | 31 | O-demethylation, sulfonylurea bridge cleavage, ring opening |

Data from a study on Metsulfuron-methyl, a sulfonylurea herbicide containing a triazine ring.[1]

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-(4-Methyl-1,3,5-triazin-2-yl)urea Derivatives for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential therapeutic applications of N-(4-Methyl-1,3,5-triazin-2-yl)urea derivatives. The protocols outlined below offer detailed methodologies for the preparation of these compounds and their precursors, along with data on their biological activities to facilitate drug discovery efforts.

Introduction

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties. The incorporation of a urea moiety at the 2-position of the triazine ring can enhance biological activity through the formation of critical hydrogen bond interactions with target proteins. This document focuses on this compound derivatives, a class of compounds with significant potential for the development of novel therapeutic agents.

Synthesis of this compound Derivatives

The general synthetic strategy for this compound derivatives involves a two-step process: the synthesis of the key intermediate, 2-amino-4-methyl-1,3,5-triazine, followed by its reaction with a variety of substituted isocyanates.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-methyl-1,3,5-triazine

This protocol describes a one-pot method for the preparation of 2-amino-4-methoxy-6-methyl-1,3,5-triazine, a common precursor.[1] A similar methodology can be adapted for the synthesis of 2-amino-4-methyl-1,3,5-triazine.

Materials:

-

Cyanuric chloride

-

Dimethyl malonate

-

Alkali (e.g., Sodium hydroxide)

-

Solvent A (e.g., Toluene)

-

Solvent B (e.g., Acetonitrile)

-

Ammonia water

-

Hydrochloric acid

-

Methanol

Procedure:

-

Dissolve cyanuric chloride and dimethyl malonate in Solvent A.

-

Cool the mixture and slowly add the alkali. Stir the reaction mixture under controlled temperature.

-

Remove Solvent A by distillation.

-

Add Solvent B to the residue, followed by the addition of hydrochloric acid to adjust the pH.

-

Slowly add ammonia water while maintaining the temperature. Stir the mixture at a constant temperature.

-

After the reaction is complete, recover the solvent.

-

Add methanol and sodium hydroxide solution and stir for an extended period.

-

Adjust the pH with hydrochloric acid and heat the mixture.

-

Cool the reaction mixture to induce crystallization.

-

Filter the solid, wash with water and methanol, and dry to obtain 2-amino-4-methoxy-6-methyl-1,3,5-triazine.[1]

Protocol 2: General Procedure for the Synthesis of this compound Derivatives

This protocol is adapted from the synthesis of related triazinyl urea and thiourea derivatives and can be applied to the synthesis of the target compounds.[2]

Materials:

-

2-Amino-4-methyl-1,3,5-triazine

-

Substituted phenyl isocyanate (or other isocyanates)

-

Acetone

-

Sodium carbonate solution (10%)

Procedure:

-

In a round-bottom flask, dissolve 2-amino-4-methyl-1,3,5-triazine (1 equivalent) and the desired substituted isocyanate (1 equivalent) in acetone.

-

Reflux the mixture on a water bath, gradually increasing the temperature to 80-90°C over 3 hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, neutralize the reaction mixture by adding 10% sodium carbonate solution.

-

Pour the reaction mixture into cold water to precipitate the product.

-

Filter the solid product, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., absolute alcohol) to yield the desired this compound derivative.[2]

Data Presentation

The biological activities of synthesized this compound and related derivatives are summarized below.

Table 1: Antimicrobial Activity of Selected 1,3,5-Triazinyl Urea and Thiourea Derivatives [2]

| Compound ID | Structure | MIC (mg/mL) vs. S. typhosa | MIC (mg/mL) vs. E. coli |

| 7e | 2-(cyclohexyl amino)-4-(3,4-dimethoxy phenyl ethyl thioureido)-6-(2-chloro phenyl ureido) s-triazine | 0.019 | Not Reported |

| 7g | 2-(cyclohexyl amino)-4-(3,4-dimethoxy phenyl ethyl thioureido)-6-(4-chloro phenyl ureido) s-triazine | Not Reported | 0.019 |

Table 2: Anticancer Activity of Selected N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives [3]

| Compound ID | R | IC50 (μM) vs. A549 | IC50 (μM) vs. HCT116 | IC50 (μM) vs. MCF7 | IC50 (μM) vs. PC3 |

| 8c | 2-Cl, 6-CH3 | < 5 | > 10 | > 10 | > 10 |

| 9b | 4-F | < 5 | < 3 | < 3 | < 5 |

| 9d | 4-Cl | < 5 | < 3 | < 3 | < 5 |

| 9g | 4-OCH3 | > 10 | < 3 | > 10 | > 10 |

Note: While these compounds are not exact this compound derivatives, they represent structurally related urea compounds with demonstrated biological activity, providing a rationale for the synthesis of the target compounds.

Mandatory Visualization

Diagram 1: General Synthetic Workflow

Caption: Synthetic workflow for this compound derivatives.

Diagram 2: Postulated Signaling Pathway Inhibition

Many 1,3,5-triazine derivatives have been identified as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[4][5] The urea moiety can facilitate binding to the kinase domain of these proteins.

Caption: Postulated PI3K/Akt/mTOR pathway inhibition by triazinyl ureas.

References

- 1. CN113943258B - Method for preparing 2-amino-4-methoxy-6-methyl-1, 3, 5-triazine by one-pot method - Google Patents [patents.google.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Frontiers | Synthesis and Antitumor Evaluation of Menthone-Derived Pyrimidine-Urea Compounds as Potential PI3K/Akt/mTOR Signaling Pathway Inhibitor [frontiersin.org]

Application Notes and Protocols for N-(4-Methyl-1,3,5-triazin-2-yl)urea in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-(4-Methyl-1,3,5-triazin-2-yl)urea as a versatile scaffold in organic synthesis, particularly for the development of novel therapeutic agents. The document outlines synthetic protocols, key reactions, and biological applications, supported by quantitative data and visual diagrams.

Introduction

The this compound moiety is a key pharmacophore found in a variety of biologically active compounds. The 1,3,5-triazine ring serves as a rigid core that can be functionalized at multiple positions, while the urea group provides a crucial hydrogen bonding motif that facilitates interactions with biological targets. This combination makes it an attractive scaffold for the design of enzyme inhibitors and other therapeutic agents. Urea derivatives, in general, are known to play a significant role in medicinal chemistry, with many acting as kinase inhibitors. This is due to the ability of the urea functionality to form stable hydrogen bonds with protein and receptor targets, leading to specific biological activities.

Synthesis of the Scaffold and Derivatives

The synthesis of this compound and its derivatives typically follows a convergent synthetic strategy. The key steps involve the preparation of the 2-amino-4-methyl-1,3,5-triazine precursor, followed by the formation of the urea linkage.

Protocol 1: Synthesis of 2-Amino-4-methyl-1,3,5-triazine (Precursor)

This protocol is adapted from the synthesis of a structurally related compound, 2-amino-4-methoxy-6-methyl-1,3,5-triazine.

Materials:

-

Acetamidine hydrochloride

-

Dimethyl N-cyanoimidocarbonate

-

Potassium hydroxide (KOH)

-

Methanol

-

Ice water

Procedure:

-

Prepare a solution of potassium hydroxide in methanol and cool to 10°C.

-

To this solution, add acetamidine hydrochloride and stir.

-

In a separate flask, dissolve dimethyl N-cyanoimidocarbonate in methanol.

-

Slowly add the dimethyl N-cyanoimidocarbonate solution to the acetamidine hydrochloride mixture at 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Pour the reaction mixture into ice water to precipitate the product.

-

Collect the solid by filtration, wash with water and then with cold methanol.

-

Dry the product under vacuum to yield 2-amino-4-methyl-1,3,5-triazine.

Protocol 2: General Synthesis of N-(4-Methyl-1,3,5-triazin-2-yl)-N'-aryl/alkyl Ureas

This general protocol is based on the reaction of aminotriazines with isocyanates.

Materials:

-

2-Amino-4-methyl-1,3,5-triazine

-

Substituted aryl or alkyl isocyanate

-

Dry acetonitrile

-

1,4-Diazabicyclo[2.2.2]octane (DABCO) (catalyst)

Procedure:

-

Suspend 2-amino-4-methyl-1,3,5-triazine in dry acetonitrile.

-

Add a catalytic amount of DABCO to the suspension.[1]

-

To this mixture, add the desired substituted isocyanate dropwise at room temperature.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

-

Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration.

-

If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Application in Medicinal Chemistry: Kinase Inhibition

Derivatives of this compound have shown promise as inhibitors of various protein kinases, which are key targets in cancer therapy. The urea moiety often acts as a hinge-binder, forming crucial hydrogen bonds within the ATP-binding site of the kinase. The triazine core allows for substitution at the 4- and 6-positions to modulate potency, selectivity, and pharmacokinetic properties.

The general workflow for the discovery of kinase inhibitors based on this scaffold is outlined below:

A hypothetical signaling pathway that could be targeted by this compound derivatives is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Quantitative Data

The following tables summarize hypothetical biological data for a series of N-(4-Methyl-1,3,5-triazin-2-yl)-N'-aryl urea derivatives.

Table 1: In Vitro Kinase Inhibitory Activity